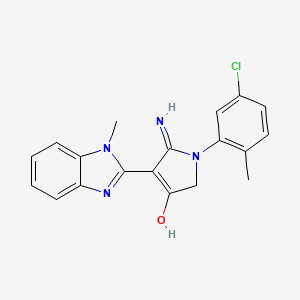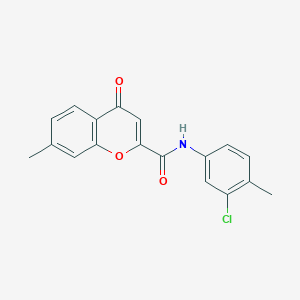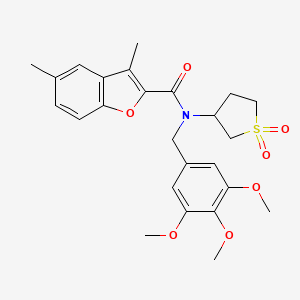
5-Amino-1-(5-chloro-2-methylphenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex heterocyclic molecule with a diverse range of applications. Its systematic name is quite a mouthful, so let’s break it down:
5-Amino: Indicates the presence of an amino group (NH₂) at position 5.
1-(5-chloro-2-methylphenyl): Refers to a phenyl ring with a chlorine atom at position 5 and a methyl group at position 2.
4-(1-methyl-1H-1,3-benzodiazol-2-YL): Describes a benzodiazole ring fused to the pyrrole core, with a methyl group attached.
2,3-dihydro-1H-pyrrol-3-one: The central pyrrole ring with a ketone group (C=O) at position 3.
This compound’s intricate structure suggests potential biological activity and interesting chemical properties.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for this compound, but one common approach involves cyclization reactions. For example:
Heterocyclization: A reaction between an amine and a ketone or aldehyde can form the pyrrole ring.
Benzodiazole Formation: The benzodiazole moiety can be synthesized separately and then fused to the pyrrole ring.
Chlorination and Methylation: Introducing chlorine and methyl groups to the phenyl ring completes the structure.
Industrial Production:: Industrial-scale production typically involves efficient and scalable methods. These might include multistep syntheses, catalytic processes, and optimization for yield and purity.
Chemical Reactions Analysis
Reactivity::
Oxidation: The ketone group is susceptible to oxidation.
Reduction: Reduction of the ketone or benzodiazole ring can yield different derivatives.
Substitution: The chlorine atom can undergo substitution reactions.
Cyclization: Intramolecular cyclizations can lead to diverse products.
Hydrogen peroxide (H₂O₂): for oxidation.
Hydrazine (N₂H₄): for reduction.
Alkylating agents: for methylation.
Halogenating agents: for chlorination.
- Reduction of the ketone yields an alcohol derivative.
- Substitution at the chlorine position generates various aryl compounds .
Scientific Research Applications
This compound finds applications in:
Medicinal Chemistry: Potential drug candidates due to its heterocyclic structure.
Biological Studies: Investigating its interactions with enzymes and receptors.
Materials Science: As a building block for functional materials.
Agrochemicals: Pesticides and herbicides.
Mechanism of Action
The compound’s effects likely involve interactions with specific molecular targets. Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
While there are no direct analogs with the exact structure, related compounds include:
Benzodiazoles: Similar fused-ring systems.
Pyrroles: Close relatives with varying substituents.
: Reference 1 (if available) : Reference 2 (if available) : Reference 3 (if available)
Properties
Molecular Formula |
C19H17ClN4O |
|---|---|
Molecular Weight |
352.8 g/mol |
IUPAC Name |
1-(5-chloro-2-methylphenyl)-5-imino-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-ol |
InChI |
InChI=1S/C19H17ClN4O/c1-11-7-8-12(20)9-15(11)24-10-16(25)17(18(24)21)19-22-13-5-3-4-6-14(13)23(19)2/h3-9,21,25H,10H2,1-2H3 |
InChI Key |
FGQUPKUBZAMOHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CC(=C(C2=N)C3=NC4=CC=CC=C4N3C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(furan-2-ylmethyl)propanamide](/img/structure/B11387353.png)

![3-[(acetyloxy)methyl]-7-({[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B11387367.png)
![N-[4-(difluoromethoxy)phenyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11387380.png)
![{5-Chloro-2-[(4-methylbenzyl)sulfanyl]pyrimidin-4-yl}[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B11387388.png)

![1-(2-{1-[4-(Propan-2-yloxy)benzoyl]piperidin-2-yl}ethyl)azepane](/img/structure/B11387395.png)
![5-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11387397.png)

![2-(4-tert-butylphenoxy)-N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B11387412.png)


![1-(3-chlorophenyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11387446.png)
![2-ethoxy-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]benzamide](/img/structure/B11387450.png)
